molecular formula C13H11FO B6324040 5-(3-Fluorophenyl)-3-methylphenol, 95% CAS No. 1226518-57-5

5-(3-Fluorophenyl)-3-methylphenol, 95%

Cat. No. B6324040
CAS RN: 1226518-57-5
M. Wt: 202.22 g/mol
InChI Key: LOCMHHCIWDBONV-UHFFFAOYSA-N
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Description

5-(3-Fluorophenyl)-3-methylphenol, 95% (5-FP-3-MP) is an organic compound belonging to the phenol family. It is an aromatic compound with a molecular formula of C7H7FO. 5-FP-3-MP is a colorless, volatile liquid with a boiling point of 114-115°C and a melting point of 12-14°C. It is a weakly acidic compound with a pKa of 8.1. 5-FP-3-MP is widely used in scientific research as a reagent and as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 5-(3-Fluorophenyl)-3-methylphenol, 95% is not yet fully understood. However, it is known that the compound acts as a catalyst in a variety of chemical reactions. It is believed that the compound acts as a proton donor, donating protons to other molecules in the reaction. This helps to facilitate the reaction and increase the rate of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-3-methylphenol, 95% are not yet fully understood. However, it is known that the compound is a weakly acidic compound with a pKa of 8.1. This suggests that the compound could have some effect on the pH of a solution, though the exact effect is not yet known.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(3-Fluorophenyl)-3-methylphenol, 95% in lab experiments include its low cost and its availability. The compound is widely available and can be easily obtained from chemical suppliers. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation.
The main limitation of using 5-(3-Fluorophenyl)-3-methylphenol, 95% in lab experiments is its volatility. The compound is a volatile liquid, meaning that it can easily evaporate and be lost during the course of an experiment. Additionally, the compound is a weakly acidic compound, meaning that it can interact with other compounds in a solution and thus affect the outcome of an experiment.

Future Directions

The future directions for research on 5-(3-Fluorophenyl)-3-methylphenol, 95% include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research into the synthesis of the compound and its use as a catalyst in a variety of reactions could provide useful insights. Additionally, further research into the stability of the compound and its potential toxicity could help to better understand its potential applications. Finally, research into the potential use of the compound in drug design and development could provide new insights into its potential therapeutic applications.

Synthesis Methods

5-(3-Fluorophenyl)-3-methylphenol, 95% is synthesized through the reaction of 3-methylphenol and 3-fluorobenzaldehyde in the presence of an acid catalyst like sulfuric acid. The reaction is carried out at a temperature of 80-100°C for 30 minutes. The reaction yields a colorless liquid with a purity of 95%.

Scientific Research Applications

5-(3-Fluorophenyl)-3-methylphenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other compounds, and as a catalyst in a variety of reactions. It is also used in the synthesis of other organic compounds, such as pharmaceuticals, dyes, and fragrances.

properties

IUPAC Name

3-(3-fluorophenyl)-5-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(14)7-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCMHHCIWDBONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628967
Record name 3'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluorophenyl)-3-methylphenol

CAS RN

1226518-57-5
Record name 3'-Fluoro-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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